IACS-13909 -

IACS-13909

Catalog Number: EVT-3165590
CAS Number:
Molecular Formula: C17H18Cl2N6
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1.1. Overview: IACS-13909, chemically known as 1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine, is a potent and selective allosteric inhibitor of the Src homology 2 domain-containing phosphatase 2 (SHP2). [, , ] It functions as a research tool for investigating the role of SHP2 in various cellular processes and disease models, particularly in cancer research.

1.2. Classification: IACS-13909 falls under the classification of small molecule enzyme inhibitors, specifically targeting protein tyrosine phosphatases. [, ]

1.3. Role in Scientific Research: This compound is instrumental in preclinical studies investigating its potential to overcome resistance mechanisms to existing cancer therapies, particularly in EGFR-mutant non-small cell lung cancer (NSCLC). [, ] It serves as a valuable tool to understand SHP2 signaling pathways and explore potential therapeutic interventions targeting SHP2 activity.

Future Directions

8.1. Clinical Development: One of the provided papers mentions that a compound potently inhibiting SHP2, potentially IACS-13909 or a related derivative, has been selected for clinical development and is undergoing Investigational New Drug (IND)-enabling studies. [] This indicates a significant step towards translating the preclinical findings into potential clinical applications.

8.2. Combination Therapies: Exploring the synergistic potential of IACS-13909 in combination with existing cancer therapies, like osimertinib or other targeted therapies, represents a promising avenue for future research. [, ] This approach could potentially enhance treatment efficacy and potentially overcome resistance mechanisms.

Overview

IACS-13909 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2, which plays a crucial role in various signaling pathways, particularly in the context of cancer. This compound has garnered attention due to its ability to suppress signaling through the receptor tyrosine kinase and mitogen-activated protein kinase pathways, making it a candidate for cancer therapy, especially in tumors driven by mutations in the epidermal growth factor receptor.

Source and Classification

IACS-13909 is classified as an allosteric inhibitor specifically targeting SHP2. It was developed as part of ongoing research into small-molecule inhibitors that can effectively modulate the activity of this enzyme, which is implicated in oncogenic signaling pathways. The compound has been documented in various scientific publications and databases, including BenchChem, PubChem, and MedChemExpress .

Synthesis Analysis

Methods and Technical Details

The synthesis of IACS-13909 involves multiple steps, focusing on the preparation of key intermediates followed by their coupling. Although specific synthetic routes are proprietary, general methods include:

  • Preparation of Intermediates: The synthesis begins with simpler chemical precursors that undergo several transformations.
  • Coupling Reactions: These reactions involve linking different molecular fragments to form the final compound.
  • Purification: The final product is purified to ensure high yield and purity, which is critical for biological assays.

The exact conditions used for these reactions are not publicly disclosed but are designed to optimize both yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

IACS-13909 participates in various chemical reactions typical for small organic molecules:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one atom or group with another.

These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and catalysts. The specific products formed depend on the reaction conditions employed.

Mechanism of Action

Process and Data

IACS-13909 functions as an allosteric inhibitor of SHP2 by binding to a site distinct from the active site of the enzyme. This binding stabilizes the inactive conformation of SHP2, effectively inhibiting its phosphatase activity. Key findings include:

  • An IC50 value of approximately 15.7 nanomolar for inhibiting the phosphatase activity of full-length SHP2.
  • The dissociation constant (Kd) for IACS-13909 binding to SHP2 is around 32 nanomolar .

Crystallographic studies have shown that IACS-13909 interacts with specific residues at the interface between the phosphatase domain and the C-terminal SH2 domain, confirming its allosteric mode of action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IACS-13909 exhibits several notable physical and chemical properties relevant to its function:

  • Molecular Weight: Approximately 394.26 g/mol.
  • Solubility: The compound must be prepared as a clear stock solution for biological assays.
  • Stability: Stability under physiological conditions is essential for its application in vivo.

These properties contribute to its effectiveness as an inhibitor in experimental settings .

Applications

Scientific Uses

IACS-13909 has significant potential applications in cancer research and therapy:

  • Tumor Growth Inhibition: Preclinical studies demonstrate its ability to inhibit tumor growth in cancers activated by receptor tyrosine kinases.
  • Overcoming Resistance Mechanisms: It shows promise in overcoming resistance mechanisms associated with other therapies targeting epidermal growth factor receptors.

Research continues to explore its efficacy across various cancer models, emphasizing its role in targeted cancer therapies aimed at SHP2 modulation .

Introduction to SHP2 Signaling and Oncogenic Relevance

Role of SHP2 in Receptor Tyrosine Kinase (RTK)-Mediated MAPK Pathway Activation

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, functions as a critical signaling node that integrates extracellular signals from multiple receptor tyrosine kinases (RTKs) into the RAS-MAPK (mitogen-activated protein kinase) cascade. Structurally, SHP2 comprises two N-terminal Src homology 2 domains (N-SH2 and C-SH2), a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its basal state, SHP2 adopts an autoinhibited conformation where the N-SH2 domain sterically blocks the catalytic site, maintaining low enzymatic activity. Upon binding of phosphorylated tyrosine residues on activated RTKs (e.g., EGFR, MET, HER2, PDGFR) to the SH2 domains, SHP2 undergoes conformational opening, exposing its phosphatase domain and enabling downstream signal transduction [1] [6] [8].

Activated SHP2 directly dephosphorylates RAS GTPase, facilitating RAS-GTP loading and subsequent engagement of RAF-MEK-ERK kinases. This phosphatase is indispensable for full MAPK pathway activation, particularly in cancers driven by RTK amplification or oncogenic RAS mutations. Experimental models confirm that SHP2 knockdown or inhibition profoundly suppresses MAPK signaling and cellular proliferation in RTK-driven tumors, underscoring its role as a convergent signaling hub [1] [5] [8].

Table 1: Key RTKs Dependent on SHP2 for MAPK Pathway Activation

Receptor Tyrosine Kinase (RTK)Associated CancersDownstream Pathway
EGFRNon-small cell lung cancer (NSCLC)RAS-RAF-MEK-ERK
METGastric cancer, NSCLCPI3K/AKT, RAS-ERK
HER2Breast cancerRAS-ERK, JAK-STAT
PDGFRGlioblastomaRAS-ERK, JAK/STAT
FGFRBladder cancerRAS-ERK, PLCγ

SHP2 as a Therapeutic Target in RTK-Driven Cancers

SHP2’s position at the intersection of multiple oncogenic pathways makes it a compelling therapeutic target. Dysregulation of SHP2—through somatic gain-of-function mutations, overexpression, or aberrant activation—is implicated in diverse malignancies. Germline PTPN11 mutations cause developmental disorders like Noonan syndrome, while somatic mutations drive 35% of juvenile myelomonocytic leukemia (JMML) and subsets of acute myeloid leukemia (AML). In solid tumors such as NSCLC, breast cancer, and hepatocellular carcinoma, SHP2 overexpression correlates with poor prognosis and therapeutic resistance by sustaining MAPK signaling independently of upstream RTK inhibition [6] [8].

Preclinical studies validate SHP2 inhibition as a strategy to suppress tumor growth in RTK-hyperactivated models. Unlike kinase inhibitors targeting individual RTKs, SHP2 inhibitors disrupt signaling across multiple RTK nodes, potentially overcoming heterogeneity in oncogenic drivers. This broad applicability positions SHP2 inhibitors as promising agents for cancers with complex resistance mechanisms [1] [5] [8].

Clinical Challenges of Acquired Resistance to EGFR Inhibitors in NSCLC

In EGFR-mutant NSCLC, third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib have improved patient outcomes. However, acquired resistance remains inevitable, with median progression-free survival of ~19 months. Resistance mechanisms bifurcate into two categories:

  • EGFR-dependent mechanisms: Secondary mutations (e.g., C797S) preventing osimertinib binding, observed in 20–50% of cases.
  • EGFR-independent mechanisms: Activation of bypass signaling via alternate RTKs (MET, HER2, IGF1R) or downstream effectors (KRAS, BRAF), accounting for 30–40% of resistance.

Critically, multiple resistance mechanisms frequently coexist within the same patient, and tumor cells exhibit plasticity in switching between drivers. This heterogeneity limits the efficacy of single-node targeted therapies, necessitating strategies that broadly inhibit RTK signaling networks [1] [2] [8].

Properties

Product Name

IACS-13909

IUPAC Name

1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine

Molecular Formula

C17H18Cl2N6

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24)

InChI Key

AMADCPJVPLUGQO-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N

Canonical SMILES

CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.